molecular formula C13H22ClNO2 B1491170 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one CAS No. 2098085-33-5

3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

Cat. No.: B1491170
CAS No.: 2098085-33-5
M. Wt: 259.77 g/mol
InChI Key: NGYTWFLVYSVRAB-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one is a structurally complex organic compound featuring a 2-azaspiro[4.4]nonane core substituted with a methoxymethyl group at the 4-position and a 3-chloropropanoyl moiety at the nitrogen atom. The spirocyclic framework introduces conformational rigidity, which may enhance binding specificity in pharmacological applications. The methoxymethyl substituent likely improves solubility compared to non-polar analogs, a critical factor in drug design .

Properties

IUPAC Name

3-chloro-1-[4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO2/c1-17-9-11-8-15(12(16)4-7-14)10-13(11)5-2-3-6-13/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYTWFLVYSVRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(CC12CCCC2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a spirocyclic structure, which includes a chloro group and a methoxymethyl substituent, contributing to its complex three-dimensional conformation. This article explores the biological activity of this compound, including its pharmacological potential, enzyme interactions, and metabolic pathways.

  • Molecular Formula : C13H22ClNO2
  • Molecular Weight : 259.77 g/mol
  • CAS Number : 2098085-33-5
  • Purity : Typically ≥95% .

Biological Activity Overview

Research indicates that 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one may exhibit several biological activities, including:

  • Modulation of Enzyme Interactions : The compound has shown potential in influencing various enzyme activities, which could be relevant for therapeutic applications.
  • Influence on Metabolic Pathways : Studies suggest that it may affect metabolic pathways, potentially providing benefits in metabolic disorders .
  • Antimicrobial Activity : Similar compounds have demonstrated activity against various pathogens, indicating that this compound might also possess antimicrobial properties.

The specific mechanism of action for 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one remains to be fully elucidated. However, it is hypothesized that its unique structural features allow it to bind effectively to biological targets such as receptors or enzymes, thereby modulating their activity.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful. Below is a summary table comparing the biological activities of selected related compounds:

Compound NameStructure TypeBiological ActivitiesReferences
3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneSpirocyclicEnzyme modulation, potential antimicrobial
6,8-Dichloro-3-formylchromoneChromone derivativeCytotoxicity against tumor cells, anti-H. pylori
n-tert-butyl nitroneNitrone derivativeAntioxidant effects, neuroprotective

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds with similar structures to 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one:

  • Antioxidant Activity : Research has shown that structurally similar compounds can exhibit significant antioxidant properties, which may protect against oxidative stress in various biological systems .
  • Cytotoxicity Studies : Some derivatives have been tested for their cytotoxic effects on human tumor cell lines, revealing selective toxicity that could be harnessed for cancer therapy .
  • Enzyme Inhibition Studies : Investigations into enzyme inhibition have indicated that certain substituents can enhance the binding affinity and specificity towards target enzymes, suggesting a promising avenue for drug development .

Scientific Research Applications

Research indicates that 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one may exhibit various biological activities, including:

  • Enzyme Modulation : The compound may interact with specific enzymes, influencing metabolic pathways and potentially serving as an allosteric modulator for certain receptors, such as metabotropic glutamate receptors (mGluR5) .
  • Pharmacological Potential : Due to its structural characteristics, it is hypothesized that this compound could possess therapeutic properties against various diseases, including neurological disorders. Compounds with similar structures have shown efficacy in modulating neurotransmitter systems .
  • Antimicrobial Activity : Preliminary studies suggest that spirocyclic compounds can exhibit antimicrobial properties, making them candidates for further exploration in developing new antibiotics or antifungal agents .

Synthesis and Industrial Applications

The synthesis of 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one typically involves multi-step synthetic routes that may include:

  • Reagents : Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
  • Continuous Flow Chemistry : In industrial settings, optimized synthetic routes using continuous flow techniques can enhance efficiency and reduce waste .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one and related compounds:

Compound Name Key Structural Features Synthesis Method Biological Activity/Applications Reference
3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one 2-azaspiro[4.4]nonane core, methoxymethyl (4-position), 3-chloropropanoyl (N-substituent) Not explicitly described Potential CNS applications (inferred)
3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophene ring, 3-chloropropanoyl Friedel-Crafts acylation Intermediate for heterocyclic synthesis
N-Phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione 2-azaspiro[4.4]nonane with 1,3-dione and N-phenylamino groups Multi-step alkylation/acylation Anticonvulsant activity (ED₅₀: 25–45 mg/kg)
3-Chloro-1-(4-(hexylthio)phenyl)propan-1-one Hexylthio-substituted phenyl, 3-chloropropanoyl Friedel-Crafts acylation No explicit activity reported
3-CHLORO-4-(1,3-DIOXO-2-AZASPIRO[4.4]NON-2-YL)BENZENESULFONYL CHLORIDE 2-azaspiro[4.4]nonane-1,3-dione core, sulfonyl chloride substituent Not described Reactivity as sulfonating agent

Key Observations :

Structural Rigidity vs. Substituents such as methoxymethyl (polar) vs. hexylthio (lipophilic) influence solubility and bioavailability. For example, the hexylthio group in 3-chloro-1-(4-(hexylthio)phenyl)propan-1-one may favor membrane permeability but reduce aqueous solubility .

Synthetic Strategies: Friedel-Crafts acylation is common for aromatic ketones (e.g., thiophene or phenyl derivatives) , but spirocyclic systems likely require additional steps, such as cyclization or protecting-group chemistry. N-Phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione involve sequential alkylation and acylation, suggesting a multi-step route for nitrogen-functionalized spiro compounds .

The target compound’s 3-chloropropanoyl group may modulate GABAergic activity, akin to other chlorinated neuroactive agents. Safety data for azaspiro compounds (e.g., handling precautions for sulfonyl chloride derivatives ) underscore the need for tailored storage and PPE protocols, though specifics for the methoxymethyl variant remain undocumented.

Physicochemical Properties: The methoxymethyl group likely enhances solubility relative to non-polar analogs (e.g., hexylthio or simple aryl groups), which is critical for oral bioavailability. Chlorine atoms in the propanoyl moiety may increase electrophilicity, influencing reactivity in downstream derivatization .

Research Findings and Data Gaps

  • Anticonvulsant Efficacy: While N-phenylamino spiro derivatives demonstrate anticonvulsant activity , the target compound’s pharmacological profile remains unstudied. Comparative in vivo assays are needed to evaluate potency and toxicity.
  • Synthetic Optimization : Evidence lacks detailed protocols for constructing the methoxymethyl-azaspiro framework. Future work could explore ring-closing metathesis or acid-catalyzed cyclization.
  • Safety Profiling : Handling guidelines for structurally related compounds emphasize ventilation and PPE , but specific hazards for the target compound (e.g., mutagenicity) require further investigation.

Preparation Methods

Construction of the 2-Azaspiro[4.4]nonan-1-one Core

The key structural motif, the 2-azaspiro[4.4]nonan-1-one, can be synthesized via phosphine-catalyzed [3+2] cycloaddition reactions . This method utilizes 2-methylene γ-lactams and activated alkynes or acrylates to form the spirocyclic ring system efficiently.

  • The phosphine catalyst promotes the cycloaddition between 2-methylene γ-lactams and alkyl or aryl-substituted alkynes, yielding spiro-heterocyclic products either directly or after reductive cyclization steps.
  • Subsequent transformations such as Curtius rearrangement and acid hydrolysis can be employed to diversify the spirocyclic ketone derivatives obtained from this approach.

This synthetic strategy is notable for its regio- and stereoselectivity, providing a versatile platform for the preparation of azaspirocyclic ketones with various substituents.

Synthesis of the 3-Chloropropanoyl Side Chain and Its Coupling

The 3-chloropropanoyl fragment is introduced via acylation reactions using 3-chloropropanoyl chloride or similar acylating agents.

  • The azaspiro nitrogen or an appropriate nucleophilic site on the spirocyclic ring is acylated with 3-chloropropanoyl chloride under mild base conditions to afford the corresponding amide or ketone linkage.
  • Reaction conditions typically involve anhydrous solvents such as dichloromethane or tetrahydrofuran, with bases like triethylamine to scavenge the generated HCl.

This step requires careful control to avoid over-acylation or side reactions, especially considering the sensitivity of the spirocyclic framework.

Representative Synthetic Route Overview

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Phosphine-catalyzed [3+2] cycloaddition 2-methylene γ-lactam + acrylate/alkyne + phosphine catalyst Formation of 2-azaspiro[4.4]nonan-1-one core
2 Alkylation Methoxymethyl halide, base or reductive alkylation conditions Introduction of methoxymethyl substituent at C-4
3 Acylation 3-Chloropropanoyl chloride, base (e.g., triethylamine), anhydrous solvent Coupling of 3-chloropropanoyl group to azaspiro nitrogen
4 Purification Chromatography (silica gel), recrystallization Isolation of pure 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

Research Findings and Optimization Notes

  • The phosphine-catalyzed cycloaddition step is highly efficient and yields spirocyclic ketones with good regioselectivity. Optimization of catalyst loading and reaction temperature can improve yields and selectivity.
  • Alkylation with methoxymethyl groups requires careful control of reaction time and temperature to prevent over-alkylation or decomposition.
  • Acylation using 3-chloropropanoyl chloride is typically performed at low temperature to minimize side reactions and maximize coupling efficiency.
  • Purification by silica gel chromatography using gradient elution with hexanes and ethyl acetate is effective for isolating the target compound with high purity.

Comparative Data from Related Syntheses

Parameter Observed Range/Value Reference/Context
Cycloaddition yield 60-85% Phosphine-catalyzed [3+2] cycloaddition
Alkylation temperature 0 to 25 °C Typical for methoxymethylation steps
Acylation temperature -10 to 0 °C To reduce side reactions during acylation
Purification solvent system Hexanes:Ethyl acetate (2:1 to 1:1) Silica gel chromatography

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

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